![molecular formula C26H26BrN3O5 B2565105 3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione CAS No. 867137-58-4](/img/structure/B2565105.png)
3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione
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Description
3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione is a useful research compound. Its molecular formula is C26H26BrN3O5 and its molecular weight is 540.414. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Spiro Heterocyclic Compounds
The synthesis of spiro heterocyclic compounds involving the compound demonstrates the potential for creating complex molecular architectures with significant synthetic and potentially therapeutic value. For instance, reactions of substituted dihydro-1H-pyrrole2,3-diones with enols have led to spiro compounds with notable yields. These reactions underline the compound's utility in synthesizing octahydrospiro[indole-3,2'-pyrroles], a structure proven by X-ray analysis and indicative of its applicability in creating diverse molecular frameworks (Racheva & Maslivets, 2007).
Catalysis and Green Chemistry
The compound's role extends to catalysis and green chemistry applications, where it is used in synthesizing spiro[indoline-3,4′-pyrazolo[3,4-b][1,6]naphthyridine]-2,5′(1′H)-dione derivatives. This synthesis demonstrates the compound's contribution to developing efficient and environmentally friendly methods for creating structurally complex and diverse spiroheterocycles (Feng et al., 2016).
Multicomponent Reaction Synthesis
Furthermore, the compound is integral in the synthesis of spiro[indoline-3,4'-pyrazolo[3,4-e][1,4]thiazepine] dione derivatives through one-pot, three-component reactions. This method underscores its importance in the rapid and efficient generation of novel heptacyclic spirooxindole derivatives, showcasing a significant advancement in the synthesis of complex molecular structures with potential biological activities (Chen & Shi, 2011).
Novel Spirocyclic-Oxindole Derivatives
The synthesis of novel 3'-spirocyclic-oxindole compounds based on the compound of interest reveals its utility in creating new heterocyclic structures with potential cytostatic activities. These synthesized compounds, including various spiro[indole-3,5′-isoxazolidin]-2(1H)-one derivatives, have shown significant activity against cancer cell lines, indicating the compound's role in developing new therapeutic agents (Yong et al., 2007).
properties
IUPAC Name |
(4'E)-4'-[(4-bromophenyl)-hydroxymethylidene]-1-methyl-1'-(3-morpholin-4-ylpropyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BrN3O5/c1-28-20-6-3-2-5-19(20)26(25(28)34)21(22(31)17-7-9-18(27)10-8-17)23(32)24(33)30(26)12-4-11-29-13-15-35-16-14-29/h2-3,5-10,31H,4,11-16H2,1H3/b22-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMAGJNKZKCIGK-DQRAZIAOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)Br)O)C(=O)C(=O)N3CCCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)Br)\O)/C(=O)C(=O)N3CCCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione |
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